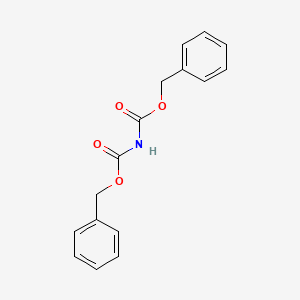

Bis(benzyloxycarbonyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-phenylmethoxycarbonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZWZNNWXSTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Insider's Guide to Amine Protection: A Deep Dive into the Mechanism of Cbz Protection with Bis(benzyloxycarbonyl)amine

For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to successful multi-step organic synthesis. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands as a stalwart, offering a robust shield that is readily introduced and cleanly removed.[1][2] While benzyl chloroformate (Cbz-Cl) has traditionally been the go-to reagent for installing the Cbz moiety, concerns over its lability and the formation of side products have paved the way for alternative reagents.[3] This in-depth technical guide focuses on a less conventional but highly effective Cbz-donating agent: Bis(benzyloxycarbonyl)amine , also known as dibenzyl iminodicarboxylate or (Cbz)₂NH. We will explore its synthesis, the nuanced mechanism of amine protection, and its practical applications, providing you with the field-proven insights necessary for its successful implementation in your synthetic endeavors.

The Cbz Group: A Cornerstone of Amine Protection

First introduced in the 1930s by Bergmann and Zervas for peptide synthesis, the benzyloxycarbonyl group has remained a vital tool in organic chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including those that are mildly acidic or basic, and its facile removal via catalytic hydrogenolysis.[1][2][4] This orthogonality to other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, makes the Cbz group indispensable in complex molecular architectures.[4]

The primary function of the Cbz group is to temporarily "mask" the nucleophilicity and basicity of an amine's lone pair of electrons by converting it into a carbamate.[5] This prevents unwanted side reactions during subsequent synthetic transformations.

This compound: Preparation and Properties

This compound is a crystalline, stable solid, which offers significant advantages in handling and storage over the moisture-sensitive and corrosive liquid, benzyl chloroformate.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of benzyl chloroformate with a source of ammonia, typically under basic conditions. A detailed experimental protocol is provided below:

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl chloroformate (Cbz-Cl)

-

Ammonium carbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of benzyl chloroformate (2 equivalents) in dioxane is added dropwise to a stirred, ice-cooled solution of ammonium carbonate (1 equivalent) in water.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3 hours.

-

The mixture is then extracted with diethyl ether.

-

The organic layer is washed with water and saturated sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Core Mechanism: Cbz Protection with this compound

The protection of a primary or secondary amine with this compound proceeds through a nucleophilic acyl substitution pathway. The amine substrate acts as the nucleophile, attacking one of the carbonyl carbons of the this compound.

Caption: Cbz protection mechanism with this compound.

The reaction is typically facilitated by the presence of a mild base, which can deprotonate the attacking amine, increasing its nucleophilicity. The departure of the benzyl carbamate anion as a leaving group is the driving force for the reaction. This leaving group is subsequently protonated to form the stable and easily removable byproduct, benzyl carbamate.

Causality Behind Experimental Choices

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly employed to avoid competing reactions with the solvent.

-

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines.

-

Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can accelerate the reaction rate by deprotonating the amine starting material.

Comparative Analysis: (Cbz)₂NH vs. Cbz-Cl

| Feature | This compound ((Cbz)₂NH) | Benzyl Chloroformate (Cbz-Cl) |

| Physical State | Crystalline solid | Oily liquid |

| Stability | Stable, easy to handle and store | Moisture-sensitive, decomposes over time |

| Byproducts | Benzyl carbamate (solid, easily removed) | HCl (corrosive, requires a base to neutralize) |

| Reaction Conditions | Generally milder, often neutral or mildly basic | Requires a base to scavenge HCl |

| Side Reactions | Less prone to over-acylation or side reactions | Can lead to the formation of ureas and other impurities |

| Cost | Generally more expensive | More economical for large-scale synthesis |

Self-Validating Protocols: Ensuring Success in the Lab

A trustworthy protocol is one that is reproducible and provides a high yield of the desired product with minimal purification. The use of this compound for Cbz protection lends itself to such robust procedures.

Experimental Protocol: Cbz Protection of a Primary Amine using this compound

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the primary amine in anhydrous THF, add triethylamine at room temperature.

-

Add this compound portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-Cbz-protected amine.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step in the synthetic sequence. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[6]

Caption: The catalytic hydrogenolysis pathway for Cbz deprotection.

This process involves the use of hydrogen gas and a palladium catalyst (typically on a carbon support) to cleave the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as the only byproducts.[6]

Conclusion: The Strategic Advantage of this compound

For the discerning synthetic chemist, this compound presents a compelling alternative to traditional Cbz protection reagents. Its solid nature, enhanced stability, and the generation of a non-corrosive, easily removable byproduct contribute to cleaner reactions and simpler workups. While the initial cost may be higher, the potential for increased yields, reduced side products, and milder reaction conditions often justifies its use in the synthesis of complex and high-value molecules. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can confidently employ this compound to achieve their synthetic goals with greater efficiency and elegance.

References

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

-

YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (2015, March 25). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

Sources

Bis(benzyloxycarbonyl)amine as a Stable Ammonia Surrogate: Mechanistic Insights and Synthetic Protocols

Executive Summary: The Challenge of Primary Amine Synthesis

In organic synthesis and drug development, the direct alkylation of ammonia to form primary amines is a notoriously inefficient process. Due to the increasing nucleophilicity of the resulting amines, the reaction typically over-alkylates, yielding an intractable mixture of primary, secondary, and tertiary amines, along with quaternary ammonium salts.

To circumvent this, chemists employ ammonia surrogates —nitrogenous nucleophiles masked by removable protecting groups. While traditional surrogates like phthalimide (Gabriel synthesis) and azide (

Bis(benzyloxycarbonyl)amine (commonly denoted as

Chemical Profile: Why ?

As an application scientist, I select reagents based on a balance of reactivity, steric control, and orthogonal deprotection.

-

Optimal Acidity for Pronucleophile Activation: The

of -

Steric Shielding: The bulky benzyloxycarbonyl groups provide immense steric hindrance, completely preventing secondary or tertiary alkylation events. The nitrogen is strictly mono-alkylated.

-

Exceptionally Mild Deprotection (Hydrogenolysis): Unlike

(which requires strong acids like TFA) or phthalimide (which requires refluxing hydrazine), the Cbz groups are cleanly cleaved via catalytic hydrogenation (

Logical workflow of primary amine synthesis utilizing HN(Cbz)2 as a stable ammonia surrogate.

Quantitative Data & Comparative Analysis

When designing a synthetic route, selecting the right surrogate dictates the downstream purification strategy. The table below summarizes the comparative advantages of

| Surrogate | Approx. | Deprotection Condition | Cleavage Byproducts | Compatibility Profile |

| ~11 | Toluene, | Excellent for acid/base-sensitive groups. | ||

| Phthalimide | ~8.3 | Hydrazine (Gabriel Synthesis) | Phthalhydrazide | Poor for base-sensitive or reducible groups. |

| ~13 | Strong Acid (TFA, HCl) | Isobutylene, | Poor for acid-sensitive groups (e.g., acetals). | |

| N/A | Reduction ( | High risk of explosion; good atom economy. |

Key Applications & Experimental Workflows

The Mitsunobu Reaction

The Mitsunobu reaction converts primary and secondary alcohols into amines with complete inversion of stereochemistry (

Mechanistic pathway of the Mitsunobu reaction utilizing HN(Cbz)2 for C-N bond formation.

Self-Validating Protocol: Mitsunobu Coupling

-

Preparation: In an oven-dried flask under Argon, dissolve the alcohol (1.0 eq),

(1.2 eq), and-

Causality: Argon prevents the premature oxidation of

. THF is chosen as a polar aprotic solvent to stabilize the zwitterionic betaine intermediate.

-

-

Activation: Cool the mixture to 0 °C. Add DIAD (1.2 eq) dropwise over 30 minutes.

-

Causality: Dropwise addition controls the highly exothermic formation of the betaine and prevents the side-reaction where

directly reduces DIAD.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting alcohol spot disappears and a less polar, strongly UV-active spot (

) appears.

-

-

Workup (The

Trick): Add 15 wt%-

Causality & Validation: A classic issue with Mitsunobu reactions is separating the product from unreacted

.

-

Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

is highly effective in Pd-AAA reactions, acting as a soft nucleophile that attacks a palladium-π-allyl complex to form chiral allylic amines. This methodology was famously utilized in the concise total synthesis of the anti-influenza drug (−)-Oseltamivir (Tamiflu®)[5].Self-Validating Protocol: Pd-AAA Coupling

-

Catalyst Formation: In a Schlenk tube, combine

(2.5 mol%) and a chiral Trost ligand (7.5 mol%) in degassed dichloromethane. Stir for 15 minutes at room temperature until the solution turns a clear, vibrant yellow (indicating active complex formation). -

Reaction: Add the allylic acetate/carbonate (1.0 eq) and

(1.1 eq). Add-

Causality:

facilitates the deprotonation of

-

-

Monitoring: Stir at ambient temperature.

-

Validation: TLC will show the consumption of the allylic ester. Enantiomeric excess (ee) must be validated post-purification via Chiral HPLC.

-

Clean Deprotection: Hydrogenolysis

The true power of the

Self-Validating Protocol: Global Deprotection

-

Preparation: Dissolve the purified

intermediate in MS-grade Methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq Pd). -

Reaction: Evacuate the flask and backfill with Hydrogen gas (

) via a balloon. Repeat three times. Stir vigorously at room temperature.-

Causality: Vigorous stirring is required to overcome the mass transfer limitations of the triphasic system (Solid Pd/C, Liquid MeOH, Gas

).

-

-

Monitoring & Validation: The reaction is complete when

evolution ceases. On TLC, the UV-active starting material will disappear, replaced by a baseline spot.-

Validation: Dip the TLC plate in Ninhydrin stain and heat it; the baseline spot will turn deep purple/blue, confirming the presence of a free primary amine.

-

-

Workup: Filter the mixture through a pad of Celite.

-

Causality: Celite traps the finely divided Pd/C, preventing heavy metal contamination in the final API and mitigating the fire hazard of exposing dry,

-saturated Pd/C to atmospheric oxygen. Concentrate the filtrate in vacuo to yield the pure primary amine.

-

Conclusion

For drug development professionals and synthetic chemists,

References

-

Molaid Chemical Database. this compound (CAS: 69032-13-9) Profile. Molaid. Available at: [Link]

-

Swamy, K. C. Kumara, et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. American Chemical Society. Available at:[Link]

-

Trost, Barry M., et al. "Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®)." Chemistry–A European Journal 17.13 (2011): 3630-3643. Wiley. Available at:[Link]

-

Scribd Document Archive. "Mitsunobu Reaction Insights & Byproduct Removal." Scribd. Available at:[Link]

Sources

In-Depth Technical Guide: Physicochemical Profile and Synthetic Utility of Dibenzyl Iminodicarboxylate

Executive Summary

Dibenzyl iminodicarboxylate (CAS: 69032-13-9), also known as bis(benzyloxycarbonyl)amine, is a highly versatile nitrogenous reagent utilized in advanced organic synthesis and pharmaceutical development[1]. By functioning as an optimal nucleophile in Mitsunobu aminations and as an electrophilic target in the synthesis of complex fluorinated amino acids, it provides synthetic chemists with unparalleled control over nitrogen protection and deprotection strategies[2]. This whitepaper details its physicochemical properties, mechanistic causality in key reactions, and self-validating experimental protocols.

Physicochemical Profile

Understanding the physical and chemical properties of dibenzyl iminodicarboxylate is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric precision. The presence of two bulky benzyloxycarbonyl (Cbz) groups significantly lowers its polarity compared to primary amines, rendering it highly soluble in moderately polar aprotic solvents[1][3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | Dibenzyl iminodicarboxylate |

| Common Synonyms | This compound; Benzyl N-(benzyloxycarbonyl)carbamate |

| CAS Registry Number | 69032-13-9[4] |

| Molecular Formula | C₁₆H₁₅NO₄[1] |

| Molecular Weight | 285.29 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility Profile | Soluble in THF, DMF, DCM, EtOAc; Insoluble in H₂O |

| Potassium Salt CAS | 132629-26-6 (Formula: C₁₆H₁₄NO₄K; MW: 323.39 g/mol )[5] |

Mechanistic Role in Advanced Synthesis

The Mitsunobu Amination Paradigm

In drug development, converting alcohols to primary amines with strict stereochemical inversion is a frequent requirement. While phthalimide is the traditional nucleophile in the Gabriel-Mitsunobu reaction, its deprotection requires harsh reagents like hydrazine (Ing-Manske procedure), which can degrade sensitive substrates.

The Causality of Choice: Dibenzyl iminodicarboxylate is prioritized because the resulting bis-Cbz protected amine can be deprotected under mild, neutral conditions via palladium-catalyzed hydrogenolysis[2]. The steric bulk of the two Cbz groups prevents over-alkylation, ensuring that the nitrogen atom reacts strictly once with the oxyphosphonium intermediate.

Mitsunobu amination pathway using dibenzyl iminodicarboxylate.

Electrophilic Amination in Fluorinated Scaffolds

The synthesis of

The Causality of Choice: When reacting with electrophiles like ethyl bromofluoroacetate, using the pre-formed potassium salt ensures maximum nucleophilicity without requiring in situ bases that could trigger the elimination of hydrogen fluoride (dehydrofluorination)[6]. Furthermore, the electron-withdrawing nature of the bis-Cbz groups stabilizes the resulting

Synthesis of alpha-fluoroglycine derivatives via electrophilic amination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems.

Protocol A: Stereospecific Mitsunobu Amination

-

Preparation: Dissolve the secondary alcohol (1.0 eq), dibenzyl iminodicarboxylate (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an inert argon atmosphere.

-

Activation: Cool the reaction mixture to 0 °C.

-

Coupling: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The oxyphosphonium intermediate undergoes an Sₙ2 displacement by the iminodicarboxylate nucleophile, ensuring complete stereochemical inversion.

-

Deprotection & Validation: Isolate the bis-Cbz intermediate via flash chromatography. Dissolve in MeOH, add 10% Pd/C (0.1 eq), and stir under an H₂ atmosphere (1 atm) for 4 hours.

-

Self-Validation: Hydrogenolysis cleanly cleaves the Cbz groups into volatile toluene and CO₂, leaving zero non-volatile byproducts. If the final mass exceeds the theoretical yield of the primary amine, incomplete deprotection or catalyst bleed is immediately indicated.

-

Protocol B: Synthesis of N-Protected -Fluoroglycines

-

Nucleophile Preparation: Utilize the pre-formed dibenzyl iminodicarboxylate potassium salt (1.1 eq)[5].

-

Causality: Avoiding in situ deprotonation prevents side reactions with the highly sensitive bromofluoroacetate electrophile.

-

-

Substitution: Suspend the potassium salt in anhydrous DMF. Add ethyl bromofluoroacetate (1.0 eq) dropwise at room temperature.

-

Reaction: Stir for 8 hours. The strong nucleophilicity of the nitrogen anion efficiently displaces the bromide.

-

Hydrolysis: Treat the isolated ester with mild aqueous base (e.g., LiOH in THF/H₂O) to hydrolyze the ethyl ester, yielding N,N-di(benzyloxycarbonyl)-

-fluoroglycine.-

Self-Validation: The structural integrity of the product can be verified via ¹⁹F NMR. The absence of vinylic fluoride signals confirms that the bis-Cbz protection successfully prevented dehydrofluorination during basic hydrolysis.

-

References

-

Takeuchi, Y., Nabetani, M., Takagi, K., & Koizumi, T. "Synthetic studies for novel structure of α-nitrogenously functionalized α-fluorocarboxylic acids. Part 1. The first synthesis and reactions of N-protected α-fluoroglycines." Journal of the Chemical Society, Perkin Transactions 1, 1991.

-

Fletcher, S. "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2015. 2

-

Guidechem Chemical Database. "this compound CAS No: 69032-13-9." 3

-

MolAid Chemical Database. "dibenzyl iminodicarboxylate potassium salt - CAS 132629-26-6."5

Sources

Understanding the stability of the bis-Cbz protecting group.

An In-Depth Technical Guide to the Stability and Reactivity of the N,N-bis-Benzyloxycarbonyl (bis-Cbz) Protecting Group

Executive Summary

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, prized for its general stability and well-defined deprotection methods.[1][2][3] While the behavior of mono-Cbz protected amines is extensively documented, the introduction of a second Cbz group onto the same nitrogen atom (N,N-bis-Cbz) creates a unique chemical entity with a significantly altered stability profile. This guide provides a detailed analysis of the bis-Cbz protecting group, contrasting its reactivity with its mono-Cbz counterpart. We will explore the electronic and steric factors governing its stability and detail the specific conditions under which it exhibits unique lability, particularly towards basic and nucleophilic reagents. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging the distinct properties of the bis-Cbz group in complex synthetic strategies.

The Benzyloxycarbonyl (Cbz) Group: A Foundational Overview

Introduction and Historical Context

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl group revolutionized peptide synthesis by providing a reliable and removable mask for amine nucleophilicity.[3][4] This discovery was a cornerstone of controlled peptide chemistry, enabling the stepwise assembly of amino acids into defined sequences.[5] The Cbz group protects an amine as a carbamate, which significantly attenuates its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations.[3]

Core Chemical Properties and General Stability Profile

The widespread utility of the Cbz group stems from its robust stability across a broad spectrum of reaction conditions. It is generally stable to:

-

Basic Conditions: Resistant to hydrolysis by aqueous bases and stable to amine bases like piperidine, which is used to cleave the Fmoc group.[2][3]

-

Mildly Acidic Conditions: It can withstand the milder acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, that are typically used to remove the tert-butyloxycarbonyl (Boc) group.[1][3]

This stability profile makes the Cbz group an excellent orthogonal partner to the Fmoc and Boc groups, a critical feature in modern multi-step synthesis.[2][6]

Standard Deprotection Paradigms

The removal of the Cbz group is most commonly achieved under two main conditions:

-

Catalytic Hydrogenolysis: This is the most prevalent and mildest method for Cbz cleavage.[7][8] The reaction involves hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a palladium catalyst, typically on carbon (Pd/C).[7][9] The process cleaves the benzylic C-O bond to release toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][10]

-

Acidolysis: The Cbz group can also be removed under harsh acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or strong Lewis acids.[5][7][11] This method is less common due to its severity, which can compromise other acid-labile functionalities within the molecule.[3]

The N,N-bis-Cbz Moiety: Synthesis and Unique Electronic Character

Synthesis of N,N-bis-Cbz Protected Amines

The formation of a bis-Cbz amine involves the acylation of a primary amine with two equivalents of a Cbz-donating reagent, typically benzyl chloroformate (Cbz-Cl). While the first Cbz group can be introduced under standard Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ base), the diminished nucleophilicity of the resulting mono-Cbz-protected amine often necessitates more forcing conditions for the second acylation. This may involve the use of stronger, non-aqueous bases such as lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the carbamate nitrogen, followed by reaction with a second equivalent of Cbz-Cl.[11]

Electronic and Steric Effects of Dual Protection

Placing two Cbz groups on a single nitrogen atom fundamentally alters the chemical environment compared to a mono-Cbz derivative.

-

Electronic Effect: The two powerful electron-withdrawing benzyloxycarbonyl groups significantly decrease the electron density on the central nitrogen atom. This has a profound inductive effect on the carbonyl carbons, rendering them substantially more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl in a standard mono-Cbz carbamate.

-

Steric Effect: The presence of two bulky Cbz groups introduces considerable steric strain around the nitrogen atom. This strain can be partially relieved during a reaction that cleaves one of the groups, providing a thermodynamic driving force for deprotection.

Comparative Stability Analysis: Mono-Cbz vs. bis-Cbz

The unique electronic and steric properties of the bis-Cbz moiety lead to a distinct stability profile, particularly under basic conditions.

| Condition | Mono-Cbz Stability | bis-Cbz Stability & Reactivity | Rationale for Difference |

| Catalytic Hydrogenolysis | Labile[1] | Labile | Both groups contain a benzylic C-O bond susceptible to hydrogenolysis. Both Cbz groups are typically cleaved. |

| Strong Acid (e.g., HBr/AcOH) | Labile[11] | Labile | The carbamate functionality in both is susceptible to cleavage under harsh acidic conditions. |

| Mild Acid (e.g., TFA) | Stable[3] | Generally Stable | Both are generally resistant to conditions used for Boc deprotection. |

| Strong Base (e.g., NaOH) | Highly Stable[2] | Labile (Selective mono-deprotection)[11] | Increased electrophilicity of carbonyl carbons in the bis-Cbz adduct facilitates nucleophilic attack by hydroxide. |

| Nucleophiles (e.g., Thiols) | Stable | Potentially Labile | The enhanced electrophilicity of the carbonyls suggests a higher susceptibility to soft nucleophiles. |

The Critical Difference: Lability Under Basic/Nucleophilic Conditions

The most significant and synthetically useful distinction between mono- and bis-Cbz protection is their behavior in the presence of bases. While the mono-Cbz group is renowned for its stability to alkaline conditions, the bis-Cbz group is not.[2][11] It has been demonstrated that one Cbz group can be selectively cleaved from an N,N'-bis-Cbz-protected compound under alkaline conditions.[11] This enhanced lability is a direct consequence of the cumulative electron-withdrawing nature of the two Cbz groups, which activates the carbonyl carbons toward nucleophilic acyl substitution.

Strategic Applications and Orthogonal Deprotection

The unique base-lability of the bis-Cbz group transforms it from a simple protecting group into a strategic tool. It introduces a new vector of orthogonality that can be exploited in complex syntheses. A primary amine can be "over-protected" as a stable bis-Cbz derivative, which can then be selectively converted back to the mono-Cbz derivative under basic conditions, leaving other protecting groups like Boc and Fmoc intact.

Experimental Protocols

Protocol: Catalytic Hydrogenolysis of a bis-Cbz Protected Amine

This protocol describes the complete removal of both Cbz groups to liberate the primary amine.

-

Setup: In a flask suitable for hydrogenation, dissolve the N,N-bis-Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[2]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % per Cbz group) to the solution.[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this purge cycle three times. Finally, introduce hydrogen gas (typically via a balloon or at 1 atm pressure).[2]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material and the mono-Cbz intermediate are consumed.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during concentration.[2]

Protocol: Selective Mono-Deprotection of a bis-Cbz Protected Amine under Alkaline Conditions

This protocol is based on literature reports for the selective cleavage of one Cbz group.[11]

-

Setup: Dissolve the N,N-bis-Cbz-protected compound (1.0 equivalent) in a suitable solvent mixture, such as THF/water or dioxane/water.

-

Base Addition: Add a solution of aqueous sodium hydroxide (e.g., 1 M NaOH, 1.1-1.5 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction: Monitor the reaction closely by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent potential degradation or cleavage of the second Cbz group.

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl or NH₄Cl solution) to a pH of ~7.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the mono-Cbz-protected amine.

Conclusion and Future Outlook

The N,N-bis-Cbz protecting group, while structurally simple, exhibits a nuanced reactivity profile that distinguishes it significantly from its mono-Cbz analog. Its defining characteristic is its unique lability under alkaline conditions, which enables selective mono-deprotection. This behavior, driven by the powerful electron-withdrawing nature of the dual carbamates, provides an additional layer of orthogonality for synthetic chemists to exploit. Understanding the stability and reactivity of the bis-Cbz moiety allows for its strategic implementation in the synthesis of complex molecules, transforming it from a potential synthetic curiosity into a valuable tactical element. Future research could focus on quantifying the kinetics of this selective deprotection and expanding the scope of nucleophiles capable of achieving this transformation, further enhancing the synthetic utility of this unique protecting group arrangement.

References

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

-

Wikipedia. Protecting group. [Link]

-

New Journal of Chemistry. (2022, April 25). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. [Link]

-

PMC. Developing deprotectase biocatalysts for synthesis. [Link]

-

Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

-

University of Regensburg. Protecting Groups. [Link]

-

IIT. (2020, October 26). Protecting Groups. [Link]

-

Vaia. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

-

Molecules. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. [Link]

-

PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

-

J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

Taylor & Francis eBooks. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. [Link]

-

Wiley-VCH. Protection Reactions. [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

-

RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. [Link]

-

PMC. (2025, December 15). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Navigating the Synthesis and Handling of Bis(benzyloxycarbonyl)amine: A Technical Guide for the Research Professional

For the discerning researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. Bis(benzyloxycarbonyl)amine, also known as dibenzyl iminodicarboxylate, is a valuable reagent in organic synthesis, often utilized for the introduction of a protected amino group. This guide provides an in-depth technical overview of its safety profile, handling precautions, and relevant chemical properties to ensure its effective and safe use in the laboratory.

Understanding the Compound: Identity and Properties

This compound (CAS No. 69032-13-9) is a derivative of ammonia where two hydrogen atoms are replaced by benzyloxycarbonyl (Cbz or Z) groups.[1] This structure imparts specific reactivity and handling requirements. The Cbz group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its susceptibility to removal by specific, mild methods.[2][3]

A comprehensive understanding of its physical and chemical properties is the foundation of safe handling. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and data from related compounds.

| Property | Value/Information | Source |

| CAS Number | 69032-13-9 | [1] |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Hazard Identification and Risk Assessment

Based on available data for this compound, it is classified with the signal word "Warning" and carries the following hazard statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

GHS Pictograms:

GHS Pictogram for this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

To mitigate the identified hazards, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls:

-

Ventilation: All manipulations of solid this compound or its solutions should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compound.

Handling:

-

Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[4]

-

Minimize Dust and Aerosol Formation: When handling the solid material, use techniques that minimize the generation of dust.

-

Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

Storage:

-

Container: Keep the container tightly sealed.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is 2-8°C.[1]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell.[5] Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

-

Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Decision workflow for a chemical spill response.

Reactivity and Decomposition

Understanding the chemical stability and potential hazardous reactions of this compound is crucial for safe experimental design.

Stability:

-

The Cbz group is generally stable under neutral and basic conditions.[2]

Reactivity and Deprotection:

The primary reactivity of interest for this compound involves the cleavage of the Cbz groups to liberate the free amine. This deprotection is a key step in its application in synthesis.

-

Catalytic Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent).[2] This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2]

-

Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid.[3] This method is often used when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[2]

General deprotection pathways for Cbz-protected amines.

Hazardous Decomposition Products:

Upon combustion or thermal decomposition, this compound may produce hazardous substances such as:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for chemical waste.

-

Disposal Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable reagent for chemical synthesis, but its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

-

3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Di-tert-butyl Iminodicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzyl carbonate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023, June 9). Substance Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023, July 14). Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzyl. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024, October 18). Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). Iminodibenyl. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzyl azodicarboxylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023, June 9). Substance Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024, October 4). Dibenzyltoluene - Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 69032-15-1,N,N'-Bis(benzyloxycarbonyl)oxamide. Retrieved from [Link]

-

PubMed. (2016, September 1). N,N-Bis(glycityl)amines as anti-cancer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-bis(Cyclohexanol)amine Aryl Esters: The Discovery of a New Class of Highly Potent Inhibitors of Transporter-Dependent Multidrug Resistance (MDR). Retrieved from [Link]

-

PMC. (2018, October 9). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, November 5). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of Bis(benzyloxycarbonyl)amine in Common Organic Solvents

Introduction

Bis(benzyloxycarbonyl)amine, also known as dibenzyl carbamate or benzyl carbamate, is a crucial reagent and intermediate in organic synthesis, particularly in peptide chemistry where it serves as a protected form of ammonia.[1][2][3] Its utility in drug design and development is also well-documented, with derivatives showing potential as therapeutic agents.[1] A fundamental understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and successful formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles and practical experimental protocols.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities tend to be soluble in one another.[4] The molecular structure of this compound, C₆H₅CH₂OC(O)NH₂, features both polar and non-polar characteristics that dictate its solubility behavior.

The presence of the carbamate group (-OC(O)NH₂) introduces polarity through the carbonyl (C=O) and amine (N-H) functionalities, which can participate in hydrogen bonding and dipole-dipole interactions. Conversely, the benzyl group (C₆H₅CH₂) is non-polar and contributes to van der Waals forces.[4] The interplay between these opposing features determines the compound's affinity for a given solvent.

Key Molecular Features Influencing Solubility:

-

Polar Carbamate Group: The ester and amide functionalities within the carbamate group allow for hydrogen bonding with protic solvents and strong dipole-dipole interactions with polar aprotic solvents.

-

Non-Polar Benzyl Group: The aromatic ring and methylene bridge contribute to the molecule's non-polar character, enhancing its solubility in solvents with lower polarity.

-

Crystalline Structure: As a white solid with a melting point in the range of 86-89 °C, the crystal lattice energy of this compound must be overcome by the solvent-solute interactions for dissolution to occur.[2]

Predicted and Observed Solubility in Common Organic Solvents

Based on its structure, the solubility of this compound can be predicted across a spectrum of common organic solvents. While extensive quantitative data is not always readily available in published literature, qualitative descriptions and the compound's behavior in various synthetic contexts provide valuable insights.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Observations |

| Polar Protic | Methanol, Ethanol | Soluble to Slightly Soluble | The carbamate group can act as a hydrogen bond acceptor, leading to favorable interactions.[1][2] However, the non-polar benzyl group may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule.[5][6][7] Dichloromethane and ethyl acetate are commonly used in reactions involving carbamates.[5][8] |

| Non-Polar Aromatic | Toluene, Benzene | Soluble | The aromatic benzyl group interacts favorably with aromatic solvents through π-stacking and van der Waals forces. Toluene is a noted recrystallization solvent for this compound.[2] |

| Non-Polar Aliphatic | Hexane, Heptane | Poorly Soluble to Insoluble | The significant polarity of the carbamate group makes it incompatible with the non-polar nature of aliphatic hydrocarbons. Hexane is often used to precipitate carbamates from more polar solutions.[5] |

| Ethers | Diethyl Ether | Slightly Soluble | While possessing some polarity, diethyl ether is a less effective solvent for polar compounds compared to other polar aprotic solvents.[5] |

| Water | Water | Moderately to Poorly Soluble | While the carbamate group can hydrogen bond with water, the large non-polar benzyl group significantly reduces its aqueous solubility.[3][5] One source indicates a water solubility of 68.02 g/L at 37 °C.[2] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4]

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining solid particles.[4]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.[4]

-

Data Analysis: Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness

The integrity of this protocol is maintained by incorporating several control measures:

-

Time to Equilibrium: Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours).

-

Temperature Control: Maintaining a constant and uniform temperature is critical as solubility is temperature-dependent.

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Its dual chemical nature, possessing both polar and non-polar functionalities, results in a varied solubility profile across different solvent classes. It is generally soluble in polar aprotic and aromatic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar aliphatic solvents and water. For precise applications, the experimental determination of solubility using a robust method like the shake-flask protocol is highly recommended. This guide provides the theoretical foundation and practical steps necessary for researchers to confidently assess and utilize the solubility properties of this important chemical compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility expt. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- General Experimental Protocol for Determining Solubility. (2025). BenchChem.

- Benzyl Carbamate (CAS 621-84-1) | Manufacture. (n.d.).

- Benzyl carbamate CAS#: 621-84-1. (n.d.). ChemicalBook.

- Benzyl carbamate. (n.d.). In Wikipedia.

- Khafizov, N., Deeva, E., Gazizov, A., Chachkov, D., & Hamidova, L. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7654.

- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.

- Ethyl Acetate | CH3COOC2H5 | CID 8857. (2018, May 31). PubChem.

- Dichloromethane | CH2Cl2 | CID 6344. (n.d.). PubChem.

- Solubility comparison in dichloromethane. (n.d.). ResearchGate.

Sources

- 1. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

- 2. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic N,N-Di-Cbz Protection: A Technical Guide to Mitigating Diketopiperazine Formation in Peptide Synthesis

Abstract

Diketopiperazine (DKP) formation is a persistent and yield-limiting side reaction in peptide synthesis, particularly during the critical N-terminal deprotection of the second amino acid in a growing peptide chain.[1] This intramolecular cyclization leads to chain truncation and poses significant purification challenges. This technical guide moves beyond conventional mitigation tactics to detail a robust and proactive strategy: the use of N,N-Bis(benzyloxycarbonyl) protected amino acids. We will explore the mechanistic underpinnings of DKP formation, the unique chemical properties of the Carboxybenzyl (Cbz) protecting group, and provide detailed, field-tested protocols for the synthesis and application of N,N-di-Cbz-amino acids. This guide provides researchers and drug development professionals with the technical framework to suppress DKP formation, thereby enhancing synthetic efficiency and final product purity.

The Challenge: Understanding and Identifying Diketopiperazine (DKP) Formation

In the stepwise elongation of a peptide chain, particularly within the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the liberation of the N-terminal amine of the second residue creates a reactive intermediate. Under the basic conditions required for Fmoc removal, this newly exposed nucleophilic amine can attack the ester linkage of the first residue to the resin.[1] This intramolecular aminolysis results in the formation of a thermodynamically stable six-membered diketopiperazine ring, which is subsequently cleaved from the resin, terminating the synthesis of the target peptide on that site.[1][2]

1.1. The DKP Formation Mechanism

The propensity for DKP formation is sequence-dependent, with peptides containing Proline or Glycine as the first or second residue being exceptionally susceptible.[2][3] The classic mechanism is a base-catalyzed intramolecular cyclization that competes with the desired intermolecular coupling of the next amino acid.[1]

Caption: Mechanism of Diketopiperazine (DKP) formation in SPPS.

1.2. Consequences for Drug Development The impact of DKP formation extends beyond simple yield reduction. It results in:

-

Truncated Peptides: A major impurity that co-elutes with the desired product, complicating purification.[1]

-

Material Loss: Irreversible loss of the initial dipeptide from the resin, reducing the overall efficiency of the synthesis.[1]

-

Sequence-Limiting Challenges: Difficulty in synthesizing peptides with historically "problematic" C-terminal sequences.

The Carboxybenzyl (Cbz) Group: A Pillar of Orthogonal Protection

To devise an effective countermeasure to DKP, we first turn to a foundational tool in peptide chemistry: the Carboxybenzyl (Cbz or Z) protecting group. Introduced by Bergmann and Zervas, the Cbz group protects an amine as a carbamate, effectively suppressing its nucleophilicity.[4][5]

2.1. Key Attributes of the Cbz Group:

-

Robust Stability: The Cbz group is remarkably stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions used for Boc deprotection.[4][6]

-

Orthogonality: This stability profile makes it fully orthogonal to the two most common SPPS strategies, allowing for selective deprotection at a desired point in the synthesis.[5][6]

-

Clean Cleavage: It is most commonly removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C) or catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid.[7][8] These methods are mild and yield benign byproducts (toluene and CO₂).[8]

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

| Fmoc | Fmoc-OSu, Base | 20% Piperidine in DMF (Base) | Acid-stable, Hydrogenolysis-stable |

| Boc | (Boc)₂O, Base | Trifluoroacetic Acid (TFA) | Base-stable, Hydrogenolysis-stable |

| Cbz (Z) | Cbz-Cl, Base | H₂/Pd/C (Hydrogenolysis) | Base-stable, Mild Acid-stable |

| Caption: Orthogonality of common amine protecting groups in peptide synthesis.[5][6] |

N,N-Bis(benzyloxycarbonyl) Protection: A Proactive Strategy Against DKP

The core limitation of standard N-protection is that deprotection inevitably generates a free, reactive amine. The N,N-di-Cbz strategy circumvents this entirely by protecting the alpha-nitrogen with two Cbz groups. This approach was pioneered for preventing side reactions related to the acidity of the N-H proton in urethane-protected amino acids and proves exceptionally effective against DKP.[9][10]

3.1. The Mechanistic Advantage By converting the primary amine into a tertiary imidodicarbonate, the N,N-di-Cbz moiety fundamentally alters the chemical nature of the N-terminus:

-

No Free Amine: After coupling a N,N-di-Cbz amino acid, there is no free N-H proton and no primary amine to be liberated. The nitrogen is fully protected.

-

Obstruction of Cyclization: Without a nucleophilic amine, the intramolecular attack required for DKP formation is impossible. The peptide is "locked" in its linear form on the resin.

-

Controlled Deprotection: The two Cbz groups are removed simultaneously via hydrogenolysis only when the peptide chain is ready for further elongation, regenerating the free amine under neutral conditions that do not promote DKP formation.[8]

Caption: Comparison of pathways for standard vs. N,N-di-Cbz protection.

Experimental Protocols and Methodologies

Successful implementation of this strategy requires precise execution of the protection and deprotection steps.

4.1. Protocol 1: Synthesis of N,N-Bis(benzyloxycarbonyl) Amino Acids

This is a two-step process starting from the free amino acid. The second Cbz group addition requires a strong, non-nucleophilic base to deprotonate the carbamate nitrogen.[9]

-

Step 1: Mono-N-Cbz Protection

-

Dissolve the desired amino acid (1.0 eq) in 1M NaOH and dioxane (1:1 v/v).[11]

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise while maintaining the pH between 8-10 with additional 1M NaOH.[12]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Remove dioxane under reduced pressure, wash the aqueous layer with ether, acidify to pH 2 with cold 1M HCl, and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the N-Cbz-amino acid.

-

Scientist's Note: Maintaining pH is critical. A pH that is too high can cause racemization, while a pH that is too low will protonate the amine, rendering it non-nucleophilic.[12]

-

-

Step 2: Second N-Cbz Protection to form N,N-di-Cbz Amino Acid [9]

-

Dissolve the N-Cbz-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add Lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 eq, 1M solution in THF) dropwise and stir for 30 minutes at -78°C.

-

Add Cbz-Cl (1.2 eq) dropwise and continue stirring at -78°C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to yield the pure N,N-di-Cbz-amino acid.

-

Rationale: LiHMDS is a powerful, sterically hindered base ideal for deprotonating the carbamate nitrogen without attacking the Cbz-Cl reagent. The low temperature is essential to control reactivity and prevent side reactions.[9]

-

4.2. Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This method avoids the hazards of hydrogen gas and is highly efficient for laboratory-scale synthesis.[7][13]

-

Dissolve the N,N-di-Cbz-protected peptide-resin in a suitable solvent like NMP or a mixture of DCM/MeOH.

-

Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C) (0.1 eq by weight relative to the peptide).[8]

-

Add a hydrogen donor, such as formic acid (10-20 eq) or ammonium formate (10 eq).[14]

-

Stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS to confirm the removal of both Cbz groups (mass loss of 268 Da).

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF, to prepare for the next coupling step.

-

Trustworthiness: This protocol is self-validating. Incomplete deprotection will result in a capped N-terminus, preventing further elongation, which is easily detectable by LC-MS analysis of a test cleavage.

-

Caption: Experimental workflow for DKP prevention using N,N-di-Cbz protection.

Conclusion

The formation of diketopiperazines represents a significant bottleneck in the synthesis of many important peptide sequences. While strategies like modifying deprotection times or using sterically hindered resins offer partial solutions, they are often palliative rather than curative. The N,N-Bis(benzyloxycarbonyl) protection strategy provides a robust, proactive, and mechanistically sound solution. By completely preventing the formation of the reactive N-terminal amine intermediate under basic conditions, this method directly obstructs the primary pathway for DKP formation. While requiring additional synthetic steps for the preparation of the protected amino acid, the significant improvements in crude purity, simplified purification, and overall yield for difficult sequences make it an invaluable tool for researchers in peptide chemistry and drug development.

References

-

Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). CreoSalus. Retrieved March 7, 2024, from [Link]

- Bieg, T., & Szeja, W. (1985).

- Gong, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.

- Pedesoro, M., et al. (2022).

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved March 7, 2024, from [Link]

- Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.

- Moroder, L. (n.d.). 2 Protection of Functional Groups. Thieme Chemistry.

- Horsley, P. A., et al. (2025).

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. In Wikipedia. Retrieved March 7, 2024, from [Link]

- Gong, Y., et al. (2022).

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

- Reddy, M. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.

-

ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved March 7, 2024, from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved March 7, 2024, from [Link]

- de la Rosa, G., et al. (2004). First Practical Protection of Alpha-Amino Acids as N,N-benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3590-3592.

- Venkateswarlu, K., & Vijitha, R. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science.

- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2026, February 7).

- Galpin, I. J., et al. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 2113-2117.

- 1 Protection Reactions. (n.d.). Wiley-VCH.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2024, from [Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The ability to synthesize peptides with defined sequences is a foundational pillar of modern pharmacology and biochemistry. However, prior to the 1930s, the inherent dual reactivity of amino acids—possessing both nucleophilic amine and electrophilic carboxylic acid groups—made controlled synthesis nearly impossible, often resulting in uncharacterizable, random polymerizations[1].

The landscape of chemical synthesis was irrevocably altered in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) protecting group[1]. By temporarily masking the

Historical Context: Overcoming the Deprotection Paradox

Before the Bergmann-Zervas breakthrough, pioneers like Emil Fischer attempted to control peptide synthesis using the ethoxycarbonyl group[4]. While this group successfully protected the amine during coupling, its fatal flaw lay in the deprotection phase. Removing the ethoxycarbonyl group required harsh alkaline hydrolysis[4]. Because the newly formed peptide (amide) bonds are also susceptible to hydrolysis under these conditions, the deprotection step frequently destroyed the very molecule the chemist was attempting to build.

Bergmann and Zervas solved this paradox by replacing the ethyl moiety with a benzyl moiety[3]. The resulting benzyloxycarbonyl group (Cbz) maintained the protective carbamate linkage but introduced a benzylic carbon-oxygen bond. This specific bond is uniquely susceptible to cleavage via catalytic hydrogenation (using

Workflow of the Bergmann-Zervas peptide synthesis cycle.

Chemical Mechanisms and Causality

The Protection Mechanism

The introduction of the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a biphasic mixture of aqueous base and an organic solvent)[5].

Mechanistic Causality: The nucleophilic primary or secondary amine attacks the highly electrophilic carbonyl carbon of Cbz-Cl. Chloride acts as the leaving group, generating hydrochloric acid (HCl)[5]. If left unneutralized, this HCl would protonate the remaining free amines, rendering them non-nucleophilic and halting the reaction. The continuous addition of a mild base (such as

The Deprotection Mechanism (Hydrogenolysis)

The elegance of the Cbz group is realized during its removal. Catalytic hydrogenolysis utilizes molecular hydrogen (

Mechanistic Causality:

-

The aromatic ring of the Cbz group adsorbs onto the palladium surface.

-

The catalyst facilitates the insertion of hydrogen into the benzylic

bond, cleaving it to release toluene[5]. -

This cleavage leaves behind a carbamic acid intermediate attached to the peptide.

-

Carbamic acids are highly unstable at room temperature and spontaneously decarboxylate, releasing carbon dioxide (

) gas and yielding the free, unprotected amine[5].

Because the only byproducts are a volatile hydrocarbon (toluene) and a gas (

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis.

Orthogonality and Comparative Data

In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), protecting groups must be "orthogonal"—meaning one group can be removed under conditions that leave other protecting groups entirely unaffected[2]. The Cbz group is highly orthogonal to both the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group[5].

Quantitative Comparison of Amine Protecting Groups

| Protecting Group | Deprotection Reagent | Primary Byproducts | Orthogonal Stability |

| Cbz (Z) | Toluene, | Stable to mild acids (TFA) and mild bases (Piperidine)[2]. | |

| Boc | Trifluoroacetic acid (TFA) | Isobutylene, | Stable to catalytic hydrogenation and mild bases. |

| Fmoc | 20% Piperidine in DMF | Dibenzofulvene, | Stable to mild acids. Generally stable to hydrogenation[5]. |

Note: While Cbz is stable to mild acids, harsh acidic conditions (e.g., concentrated HBr in acetic acid) will cleave it via an

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the critical steps and the physical rationale behind them.

Protocol A: N-Cbz Protection of an Amino Acid via Schotten-Baumann Conditions

Objective: Mask the

-

Dissolution: Dissolve the free amino acid (1.0 eq) in a 1:1 mixture of 1M aqueous

and 1,4-dioxane. Rationale: The aqueous base deprotonates the carboxylic acid to ensure solubility, while dioxane solubilizes the incoming Cbz-Cl. -

Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents the formation of undesired dipeptide byproducts and minimizes the hydrolysis of Cbz-Cl.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, simultaneously adding 1M

to maintain the pH between 9 and 10. Rationale: Maintaining basic pH ensures the amine remains unprotonated and nucleophilic. -

Reaction and Monitoring: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC.

-

Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol impurities.

-

Precipitation: Acidify the aqueous layer to pH 2 using 1M

. Rationale: Acidification protonates the carboxylate, rendering the N-Cbz amino acid neutrally charged and highly lipophilic, causing it to precipitate or become extractable into ethyl acetate[1].

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Objective: Deprotect the amine while leaving peptide bonds intact.

-

Setup: Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol in a round-bottom flask[1].

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). Rationale: Pd/C provides the active surface area for hydrogen activation.

-

Atmosphere Purging (Critical Safety Step): Evacuate the flask under a vacuum and backfill with inert Argon or Nitrogen. Repeat three times. Rationale: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Removing oxygen prevents laboratory fires.

-

Hydrogenation: Evacuate the flask once more and backfill with

gas via a balloon[1]. Stir vigorously at room temperature. -

Validation: The reaction progress can be visually validated by the cessation of

bubbling, though TLC or LC-MS should be used for final confirmation[1]. -

Filtration: Filter the mixture through a pad of Celite. Rationale: Celite safely traps the fine, potentially pyrophoric Pd/C particulates, ensuring they remain wetted and do not pass into the filtrate[1].

-